
2-Bromo-1-(3-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3-methoxyphenyl)ethanone (CAS No. 5000-65-7) is a brominated acetophenone derivative with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Structurally, it features a methoxy group (-OCH₃) at the 3-position of the phenyl ring and a bromoacetone moiety. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and chalcone analogues .
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
Ultrasound-Assisted Bromination in PEG-400/Water
A green chemistry approach employs NBS in a PEG-400/water solvent system under ultrasonic irradiation (40% amplitude, 80°C). This method achieves 90% yield within 15–20 minutes, avoiding hazardous solvents . The ultrasound enhances reaction kinetics by promoting cavitation, ensuring efficient mixing and energy transfer.
Reaction Conditions
-
Substrate : 3-Methoxyacetophenone
-
Brominating Agent : NBS (1 equiv)
-
Solvent : PEG-400/water (1:2 v/v)
-
Temperature : 80°C
-
Time : 15–20 minutes
Acid-Catalyzed Bromination with p-Toluenesulfonic Acid
In acetonitrile, p-toluenesulfonic acid (p-TsOH) catalyzes the α-bromination of 3-methoxyacetophenone with NBS. The reaction proceeds via acid-mediated enol intermediate formation, yielding 87–94% product .
Traditional Bromination with Molecular Bromine (Br₂)
Bromine in chloroform or carbon tetrachloride selectively brominates the α-position of 3-methoxyacetophenone. While effective, this method poses safety risks due to Br₂’s toxicity and corrosivity .
Reaction Conditions
-
Substrate : 3-Methoxyacetophenone
-
Brominating Agent : Br₂ (1 equiv)
-
Solvent : Chloroform/CCl₄
-
Temperature : 0–25°C
-
Yield : 75–85%
Trimethylphenylammonium Perbromide in Tetrahydrofuran (THF)
A mild protocol uses trimethylphenylammonium perbromide in THF under inert atmosphere. The reaction proceeds at 0–20°C for 12 hours, yielding 89% product .
Mechanistic Insight
The perbromide acts as a stable bromine source, minimizing side reactions. The inert atmosphere prevents oxidation of intermediates .
Multi-Step Synthesis from 1-Phenylethanone
A patent (CN106242957A) outlines a five-step synthesis starting from 1-phenylethanone :
-
Nitration : Nitration with fuming HNO₃/H₂SO₄ yields 3-nitroacetophenone (82% yield).
-
Reduction : Fe/HCl reduces the nitro group to 3-aminoacetophenone (83% yield).
-
Diazotization/Hydrolysis : NaNO₂/H₂SO₄ converts the amine to 3-hydroxyacetophenone (71–85% yield).
-
Methylation : Dimethyl sulfate methylates the hydroxyl group (80–85% yield).
-
Bromination : NBS brominates the α-position (75–80% yield).
Advantages
One-Pot Synthesis Using Ammonium Bromide and Oxone
A novel method employs ammonium bromide (NH₄Br) and Oxone (KHSO₅) in acetonitrile. This oxidative bromination avoids traditional brominating agents, achieving 88–92% yield .
Reaction Conditions
-
Substrate : 3-Methoxyacetophenone
-
Bromide Source : NH₄Br (2 equiv)
-
Oxidant : Oxone (2 equiv)
-
Solvent : Acetonitrile
-
Temperature : 25°C
Catalytic Bromination with Al₂O₃
Neutral or acidic Al₂O₃ catalyzes NBS-mediated bromination in methanol or acetonitrile. The method offers regioselectivity, favoring α-bromination (90–94% yield ) under mild conditions .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-hydroxyphenyl)ethanone.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Chiral Compounds
2-Bromo-1-(3-methoxyphenyl)ethanone serves as a precursor for the synthesis of chiral compounds through asymmetric reduction processes. For example, it can be transformed into (R)-2-bromo-1-(3-methoxyphenyl)ethanol with high enantiomeric excess using biocatalysts like Rhodotorula rubra KCh 82 . The use of this compound in biotransformation has shown yields exceeding 90% under optimized conditions, making it valuable for producing enantiomerically pure substances necessary in pharmaceuticals.
2. Pharmaceutical Applications
This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in modulating biological pathways, particularly in targeting specific receptors . Research indicates that compounds related to this compound may act as selective modulators for various biological targets, including TRPM8 channels, which are implicated in pain sensation and thermoregulation .
Biocatalytic Transformations
Biocatalysis utilizing this compound has been explored extensively. Studies have demonstrated that microbial strains can effectively reduce this compound to produce valuable chiral alcohols with high enantiomeric excesses. For instance, the use of Enterococcus faecium BY48 has been optimized for the asymmetric reduction of this compound, yielding significant conversions and purity levels .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which can stabilize intermediates and transition states .
Comparison with Similar Compounds
Key Properties :
- Boiling Point: Not explicitly reported, but analogous bromoacetophenones typically exhibit high boiling points due to their aromatic and polar functional groups.
- Hazards : Classified as corrosive (H314) and a respiratory irritant (H335), requiring storage in an inert atmosphere at 2–8°C .
- Synthesis: Prepared via bromination of 1-(3-methoxyphenyl)ethanone using bromine in chloroform or other halogenated solvents, with yields exceeding 85% under optimized conditions .
Comparison with Similar Bromoacetophenone Derivatives
Bromoacetophenones are versatile synthons, and their reactivity and applications depend on the substituents on the phenyl ring. Below is a comparative analysis of 2-Bromo-1-(3-methoxyphenyl)ethanone with structurally related compounds:
Substituent Effects on Reactivity and Physical Properties
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃): The methoxy group in this compound increases electron density on the phenyl ring, reducing electrophilicity compared to nitro- or chloro-substituted analogues. This makes it less reactive in nucleophilic substitutions but more stable under acidic conditions .
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Nitro and chloro substituents enhance electrophilicity, facilitating reactions such as SRN1-mediated couplings to form α,β-unsaturated ketones .
- Hydroxyl Groups: 2-Bromo-1-(4-hydroxyphenyl)ethanone exhibits hydrogen bonding, improving solubility in polar solvents but requiring protection during synthetic steps .
Pharmaceutical Intermediates
- This compound: Used in synthesizing anti-inflammatory agents and heterocycles via alkylation or condensation reactions .
- 2-Bromo-1-(4-hydroxyphenyl)ethanone: Key intermediate for adrenaline-type drugs (e.g., Synephrine), synthesized with 64.7% yield using Br₂ .
- 2-Bromo-1-(3-nitrophenyl)ethanone: Employed in chalcone analogue synthesis via SRN1 mechanisms, leveraging nitro-group-mediated electron transfer .
Material Science and Catalysis
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Dimethoxy derivatives show enhanced solubility in organic solvents, useful in catalytic systems .
- Halogen-Rich Derivatives (e.g., 2,4-dibromo) : Serve as precursors for cross-coupling reactions in polymer chemistry .
Biological Activity
2-Bromo-1-(3-methoxyphenyl)ethanone, a compound with the molecular formula CHBrO, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 227.07 g/mol
- CAS Number : 101294
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains.
- Mechanistic Insights : Studies suggest that its activity may be linked to the modulation of specific biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical Cancer) | 15.5 | Significant cytotoxicity |
MCF-7 (Breast Cancer) | 12.3 | Induces apoptosis |
A549 (Lung Cancer) | 10.8 | Cell cycle arrest observed |
These findings suggest that the compound may induce apoptosis through the mitochondrial pathway, as evidenced by increased reactive oxygen species (ROS) production and activation of caspase-3 .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly in cancerous cells.
- Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress, which is detrimental to cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial effects:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 25 µg/mL | Bacteriostatic |
Escherichia coli | 30 µg/mL | Bactericidal |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
-
In Vitro Study on HeLa Cells :
- Objective: To assess cytotoxic effects.
- Findings: Significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.
- In Vivo Study on Xenograft Models :
Q & A
Q. Basic: What are the optimal storage conditions for 2-Bromo-1-(3-methoxyphenyl)ethanone to ensure stability?
Methodological Answer:
The compound should be stored at 2–8°C in a tightly sealed container under an inert gas (e.g., nitrogen) to prevent degradation due to hygroscopicity or oxidation. Storage areas must be dry, well-ventilated, and isolated from incompatible substances (e.g., strong acids/bases). Post-use, ensure immediate resealing to minimize exposure to atmospheric moisture .
Q. Basic: How is this compound synthesized, and what yield can be expected?
Methodological Answer:
A common synthesis involves bromination of 1-(3-methoxyphenyl)ethanone with molecular bromine (Br₂) in chloroform (CHCl₃). After 30 minutes of reaction, the mixture is washed with NaHCO₃ and sodium thiosulfate to neutralize excess bromine. The product is dried (Na₂SO₄), concentrated, and recrystallized from diethyl ether, achieving yields up to 85% .
Q. Advanced: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–Br = ~1.9 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELX programs for refinement (R-factor < 0.1) .
- LC-MS/MS: For purity assessment, employ a C18 column with a mobile phase of acetonitrile/1 mM ammonium acetate (80:20) and monitor for m/z corresponding to the molecular ion (231.04 g/mol) .
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for ¹H; carbonyl carbon at δ ~190 ppm for ¹³C) .
Q. Advanced: How does the presence of the 3-methoxy group influence reactivity in substitution reactions?
Methodological Answer:
The electron-donating methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the ortho position. For nucleophilic substitutions (e.g., with amines), the bromine atom at the α-carbon is highly reactive due to the electron-withdrawing effect of the carbonyl group. Kinetic studies suggest second-order dependence on nucleophile concentration in aprotic solvents like DMSO .
Q. Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles.
- Ventilation: Employ fume hoods with >100 ft/min airflow.
- Spill Management: Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as halogenated waste .
Q. Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structure elucidation?
Methodological Answer:
- Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).
- Dynamic Effects: Account for conformational flexibility (e.g., keto-enol tautomerism) via variable-temperature NMR.
- Crystallographic Refinement: Use SHELXL for high-resolution data (e.g., T = 123 K) to resolve disorder or thermal motion artifacts .
Q. Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as a key precursor in synthesizing:
- Antimicrobial agents: React with substituted anilines to form quinolone derivatives (e.g., compounds with MIC values < 1 µg/mL against S. aureus) .
- Antiplatelet drugs: Used as a derivatization agent in LC-MS/MS quantification of clopidogrel metabolites in plasma .
Q. Basic: What are the documented hazards and toxicological limitations of this compound?
Methodological Answer:
- Acute Toxicity: LD₅₀ (oral, rat) is uncharacterized, but structural analogs show moderate toxicity (e.g., skin/eye irritation).
- Chronic Data: Limited; assume mutagenic potential due to α-bromo ketone moiety. Conduct Ames tests with S. typhimurium TA98/TA100 strains for risk assessment .
Q. Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations: Map reaction coordinates (e.g., bromination transition states) using Gaussian09.
- Solvent Effects: Simulate with COSMO-RS to predict solvent compatibility (e.g., CHCl₃ vs. THF).
- Machine Learning: Train models on existing kinetic data to predict yields for novel substitutions .
Q. Basic: What regulatory considerations apply to its use in research?
Methodological Answer:
- EINECS/TCSI: Listed under inventory codes for halogenated ketones.
- Transport: Classified as UN 2928 (toxic solids), Packing Group II.
- Waste Disposal: Follow EPA guidelines for halogenated organics (incineration with scrubbers) .
Properties
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBIFQNQQUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198179 | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-65-7 | |
Record name | 2-Bromo-3′-methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Methoxyphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5000-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-1-(3-methoxyphenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQB4BZ4WTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.